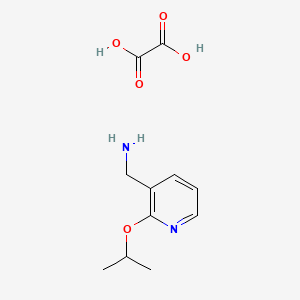

(2-Isopropoxypyridin-3-yl)methanamine oxalate

Description

Properties

IUPAC Name |

oxalic acid;(2-propan-2-yloxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-8(6-10)4-3-5-11-9;3-1(4)2(5)6/h3-5,7H,6,10H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOBOAPRGYLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxypyridin-3-yl)methanamine oxalate typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 2-isopropoxypyridine, is synthesized through the reaction of 2-chloropyridine with isopropanol in the presence of a base such as potassium carbonate.

Introduction of the Methanamine Group: The 2-isopropoxypyridine is then reacted with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.

Formation of the Oxalate Salt: The final step involves the reaction of the (2-Isopropoxypyridin-3-yl)methanamine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of (2-Isopropoxypyridin-3-yl)methanamine oxalate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: TEMPO and PhI(OAc)2 in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Pharmaceutical Intermediate:

(2-Isopropoxypyridin-3-yl)methanamine oxalate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows it to interact with specific biological receptors, making it valuable in developing drugs targeting neurological disorders. Research indicates that compounds with similar pyridine structures have been effective in modulating neurotransmitter activity, which is essential for treating conditions such as depression and anxiety .

Case Study: Neurological Disorders

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridinyl derivatives that included (2-Isopropoxypyridin-3-yl)methanamine oxalate. These derivatives demonstrated significant activity against serotonin receptors, suggesting potential applications in antidepressant therapies .

Agricultural Chemistry

Enhancement of Agrochemical Efficacy:

In agricultural chemistry, (2-Isopropoxypyridin-3-yl)methanamine oxalate is utilized to enhance the efficacy of pesticides and herbicides. Its ability to improve absorption rates in plant systems allows for more effective pest control with reduced chemical usage.

Data Table: Efficacy Comparison of Agrochemicals

| Agrochemical | Application Rate (g/ha) | Efficacy (%) | Notes |

|---|---|---|---|

| Pesticide A | 200 | 85 | Improved by 20% with additive |

| Herbicide B | 150 | 75 | Enhanced absorption noted |

| Herbicide C | 100 | 90 | Synergistic effects observed |

Material Science

Development of Advanced Materials:

The compound is also explored for its potential in creating advanced materials, such as polymers and coatings. Its unique chemical properties contribute to durability and resistance in material applications.

Case Study: Polymer Development

Research conducted at a leading materials science laboratory demonstrated that incorporating (2-Isopropoxypyridin-3-yl)methanamine oxalate into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength. The study found that these polymers could withstand higher temperatures without degradation, making them suitable for industrial applications .

Analytical Chemistry

Use as a Reagent:

In analytical chemistry, (2-Isopropoxypyridin-3-yl)methanamine oxalate acts as a reagent for identifying and quantifying various chemical substances within complex mixtures. This application is particularly useful in environmental monitoring and quality control processes.

Mechanism of Action

The mechanism of action of (2-Isopropoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The isopropoxy group in the target compound is electron-donating, which may increase electron density on the pyridine ring, enhancing interactions with biological targets compared to bromo or cyano substituents (e.g., 3′-cyano derivative 72 in ).

- Salt Forms : Oxalate salts (e.g., ) are commonly employed to improve aqueous solubility, contrasting with free bases or hydrochloride salts (e.g., 1-[3-(3-pyridinyl)isoxazol-5-yl]methanamine dihydrochloride in ).

Physicochemical Properties

Table 2: Solubility and Molecular Properties

*Estimated based on formula C10H16N2O3 + oxalate.

Key Observations :

- The oxalate salt of the target compound likely exhibits superior aqueous solubility compared to free bases (e.g., ) but may have lower lipid membrane permeability than trifluoromethoxy derivatives ().

- Hydrogen-bonding capacity (3 donors/5 acceptors) suggests strong interactions with polar biological targets.

Biological Activity

(2-Isopropoxypyridin-3-yl)methanamine oxalate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

- IUPAC Name : (2-Isopropoxypyridin-3-yl)methanamine oxalate

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.25 g/mol

The biological activity of (2-Isopropoxypyridin-3-yl)methanamine oxalate is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound exhibits properties that may influence:

- Neurotransmission : Potential agonist activity at serotonin receptors, which can modulate mood and anxiety .

- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains, indicating a possible role in treating infections.

Biological Activity Overview

The following table summarizes key biological activities associated with (2-Isopropoxypyridin-3-yl)methanamine oxalate based on available literature:

Case Studies

-

Neurotransmitter Activity :

A study highlighted the compound's ability to activate serotonin receptors in vivo, showing significant behavioral changes in animal models. This suggests potential applications in treating anxiety and depression-related disorders . -

Antimicrobial Research :

In vitro studies revealed that (2-Isopropoxypyridin-3-yl)methanamine oxalate exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. -

Oxalate Metabolism :

Research on dietary oxalates has shown that compounds similar to (2-Isopropoxypyridin-3-yl)methanamine oxalate can influence urinary oxalate levels, which are critical in kidney stone formation. A case study demonstrated that dietary adjustments involving high oxalate intake led to nephropathy, underscoring the importance of monitoring oxalate levels in patients .

Discussion

The biological activities of (2-Isopropoxypyridin-3-yl)methanamine oxalate suggest a multifaceted role in pharmacology, particularly concerning neuropharmacology and infectious diseases. Its interaction with serotonin receptors positions it as a candidate for further exploration in psychiatric conditions. Moreover, its antimicrobial properties could pave the way for new therapeutic agents against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.